molecular formula C15H17NO4 B11071234 (2E)-1-(1-hydroxycyclohexyl)-3-(4-nitrophenyl)prop-2-en-1-one

(2E)-1-(1-hydroxycyclohexyl)-3-(4-nitrophenyl)prop-2-en-1-one

Cat. No.: B11071234
M. Wt: 275.30 g/mol
InChI Key: WFXZDTXXDYWBGR-RMKNXTFCSA-N
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Description

(E)-1-(1-HYDROXYCYCLOHEXYL)-3-(4-NITROPHENYL)-2-PROPEN-1-ONE is an organic compound characterized by the presence of a hydroxycyclohexyl group and a nitrophenyl group attached to a propenone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(1-HYDROXYCYCLOHEXYL)-3-(4-NITROPHENYL)-2-PROPEN-1-ONE typically involves the aldol condensation reaction between 1-hydroxycyclohexanone and 4-nitrobenzaldehyde. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium hydroxide, under controlled temperature conditions to ensure the formation of the desired (E)-isomer.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-1-(1-HYDROXYCYCLOHEXYL)-3-(4-NITROPHENYL)-2-PROPEN-1-ONE undergoes various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride.

    Substitution: The propenone moiety can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with a catalyst, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and alcohols under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of 1-(1-oxocyclohexyl)-3-(4-nitrophenyl)-2-propen-1-one.

    Reduction: Formation of (E)-1-(1-hydroxycyclohexyl)-3-(4-aminophenyl)-2-propen-1-one.

    Substitution: Formation of various substituted propenone derivatives depending on the nucleophile used.

Scientific Research Applications

(E)-1-(1-HYDROXYCYCLOHEXYL)-3-(4-NITROPHENYL)-2-PROPEN-1-ONE has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (E)-1-(1-HYDROXYCYCLOHEXYL)-3-(4-NITROPHENYL)-2-PROPEN-1-ONE involves its interaction with specific molecular targets and pathways. For example, its potential antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. Similarly, its anticancer properties may be related to its ability to induce apoptosis or inhibit cell proliferation through specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • (E)-1-(1-HYDROXYCYCLOHEXYL)-3-(4-AMINOPHENYL)-2-PROPEN-1-ONE
  • (E)-1-(1-HYDROXYCYCLOHEXYL)-3-(4-METHOXYPHENYL)-2-PROPEN-1-ONE
  • (E)-1-(1-HYDROXYCYCLOHEXYL)-3-(4-CHLOROPHENYL)-2-PROPEN-1-ONE

Uniqueness

(E)-1-(1-HYDROXYCYCLOHEXYL)-3-(4-NITROPHENYL)-2-PROPEN-1-ONE is unique due to the presence of both a hydroxycyclohexyl group and a nitrophenyl group, which impart distinct chemical and biological properties. The nitro group, in particular, is known for its electron-withdrawing effects, which can influence the compound’s reactivity and interactions with biological targets.

Properties

Molecular Formula

C15H17NO4

Molecular Weight

275.30 g/mol

IUPAC Name

(E)-1-(1-hydroxycyclohexyl)-3-(4-nitrophenyl)prop-2-en-1-one

InChI

InChI=1S/C15H17NO4/c17-14(15(18)10-2-1-3-11-15)9-6-12-4-7-13(8-5-12)16(19)20/h4-9,18H,1-3,10-11H2/b9-6+

InChI Key

WFXZDTXXDYWBGR-RMKNXTFCSA-N

Isomeric SMILES

C1CCC(CC1)(C(=O)/C=C/C2=CC=C(C=C2)[N+](=O)[O-])O

Canonical SMILES

C1CCC(CC1)(C(=O)C=CC2=CC=C(C=C2)[N+](=O)[O-])O

Origin of Product

United States

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